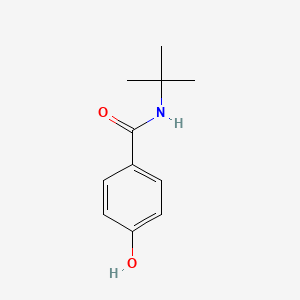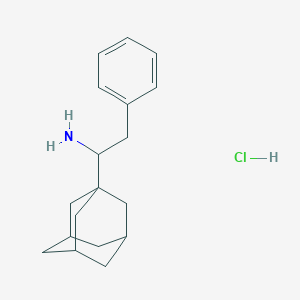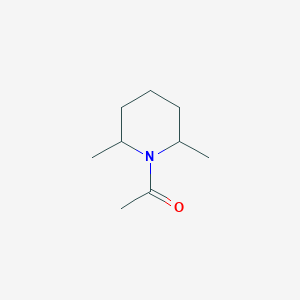
N-tert-Butyl-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-4-hydroxybenzamide is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of N-tert-butyl amides, including N-tert-Butyl-4-hydroxybenzamide, has been achieved through the reaction of tert-butyl amines with benzoic acid or its derivatives. This process has been developed using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .Molecular Structure Analysis
The molecular structure of N-tert-Butyl-4-hydroxybenzamide is represented by the InChI code1S/C11H15NO2/c1-11(2,3)12-10(14)8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) . Physical And Chemical Properties Analysis
N-tert-Butyl-4-hydroxybenzamide has a predicted boiling point of 366.8±25.0 °C and a predicted density of 1.086±0.06 g/cm3 .Scientific Research Applications
Antioxidant Activity
N-tert-Butyl-4-hydroxybenzamide and its derivatives have been studied for their potential as antioxidants. Research has shown that compounds like 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide demonstrate antioxidant properties. The formation of hydrogen bonds by these molecules has been confirmed through UV and IR spectroscopy, indicating their potential in oxidative stress-related applications (Storozhok et al., 2013).
Synthetic Applications
In synthetic chemistry, N-tert-Butyl-4-hydroxybenzamide has been utilized in various reactions. For instance, it has been involved in the directed metalation and reaction with methyl iodide, demonstrating its potential in synthetic organic chemistry (Reitz & Massey, 1990).
Catalysis
Chiral N-hydroxybenzamides, which are related to N-tert-Butyl-4-hydroxybenzamide, have been synthesized as precursors for short-lived N-oxyl radicals. These radicals have been characterized and utilized in kinetic studies for hydrogen atom transfer processes, showcasing their potential in catalytic applications (Capraro et al., 2014).
Crystal Structure Analysis
The crystal structures of certain compounds containing N-tert-Butyl-4-hydroxybenzamide, such as 1,4-bis(3,5-di-tert-butyl-2-hydroxybenzamido)butane, have been characterized. This research provides insights into the interactions and structural features of these compounds, contributing to the field of crystallography and materials science (Jiménez et al., 2007).
Chemical Synthesis and Medicinal Chemistry
Research has also focused on synthesizing and characterizing compounds derived from N-tert-Butyl-4-hydroxybenzamide for potential therapeutic applications. For example, studies on the synthesis of compounds with anti-inflammatory activities have been conducted, highlighting the medicinal chemistry potential of these derivatives (Ikuta et al., 1987).
Safety and Hazards
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, possibly involving the hydroxyl and amide groups present in its structure
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets .
properties
IUPAC Name |
N-tert-butyl-4-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(14)8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUKSWCXRDEVOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-hydroxybenzamide | |
CAS RN |
250656-24-7 |
Source


|
| Record name | N-(tert-butyl)-4-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2406689.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide](/img/structure/B2406693.png)

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)
![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)
![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)


![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)